molecular formula C9H14ClNO2 B12706847 4-(2-Aminoethyl)-3-methoxyphenol hydrochloride CAS No. 34536-15-7

4-(2-Aminoethyl)-3-methoxyphenol hydrochloride

Cat. No.: B12706847
CAS No.: 34536-15-7
M. Wt: 203.66 g/mol
InChI Key: FMLDJYGRZUHJQA-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-methoxyphenol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an aminoethyl group and a methoxyphenol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-methoxyphenol hydrochloride typically involves the reaction of 3-methoxyphenol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory but is optimized for higher efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-methoxyphenol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted phenol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, each with unique properties and applications.

Scientific Research Applications

4-(2-Aminoethyl)-3-methoxyphenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-methoxyphenol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The methoxyphenol group contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A neurotransmitter with a similar structure but different functional groups.

    Tyramine: A naturally occurring monoamine compound with similar biological activity.

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another compound with an aminoethyl group but different chemical properties.

Uniqueness

4-(2-Aminoethyl)-3-methoxyphenol hydrochloride is unique due to its combination of aminoethyl and methoxyphenol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

34536-15-7

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

4-(2-aminoethyl)-3-methoxyphenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-8(11)3-2-7(9)4-5-10;/h2-3,6,11H,4-5,10H2,1H3;1H

InChI Key

FMLDJYGRZUHJQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)CCN.Cl

Origin of Product

United States

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